Cupric selenate pentahydrate

Descripción general

Descripción

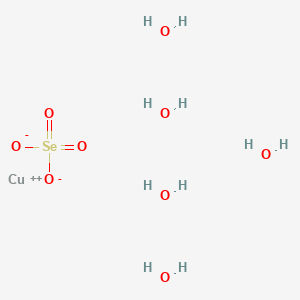

Cupric selenate pentahydrate, with the chemical formula CuSeO₄·5H₂O, is an inorganic compound that consists of copper, selenium, and oxygen. It is the pentahydrate form of cupric selenate, meaning it contains five molecules of water of crystallization. This compound is known for its bright blue crystalline appearance and is used in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cupric selenate pentahydrate can be synthesized through the reaction of copper(II) oxide or copper(II) hydroxide with selenic acid. The reaction typically occurs in an aqueous medium and involves the following steps:

- Dissolution of copper(II) oxide or copper(II) hydroxide in selenic acid.

- Evaporation of the solution to obtain cupric selenate.

- Crystallization of the pentahydrate form by allowing the solution to cool and form crystals.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:

- Mixing copper(II) oxide or copper(II) hydroxide with selenic acid in large reactors.

- Controlling the temperature and concentration to optimize the yield.

- Using crystallization techniques to obtain the pentahydrate form.

Análisis De Reacciones Químicas

Types of Reactions: Cupric selenate pentahydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form higher oxidation states of copper and selenium.

Reduction: It can be reduced to form lower oxidation states of copper and selenium.

Decomposition: Upon heating, it decomposes to form copper oxide and selenium dioxide.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or hydrogen gas.

Decomposition: Heating at temperatures above 300°C.

Major Products Formed:

Oxidation: Copper(III) compounds and selenium compounds in higher oxidation states.

Reduction: Copper(I) compounds and elemental selenium.

Decomposition: Copper oxide (CuO) and selenium dioxide (SeO₂).

Aplicaciones Científicas De Investigación

Preparation Methods

The synthesis of cupric selenate pentahydrate typically involves the reaction of copper(II) oxide or copper(II) hydroxide with selenic acid in an aqueous medium. The process can be summarized as follows:

- Dissolution : Copper(II) oxide or hydroxide is dissolved in selenic acid.

- Evaporation : The solution is evaporated to yield cupric selenate.

- Crystallization : Cooling the solution allows for the crystallization of the pentahydrate form.

In industrial settings, this process is scaled up by mixing reactants in large reactors while controlling temperature and concentration to optimize yield and crystallization quality.

Chemistry

This compound serves as a precursor for synthesizing various copper and selenium compounds. It plays a crucial role in studies involving metal-organic frameworks (MOFs), where it can influence the structural properties and functionalities of these materials.

Biology

Research has explored the potential biological roles of this compound, particularly concerning copper and selenium metabolism. Copper ions are essential cofactors for numerous enzymes involved in redox reactions, while selenium can be incorporated into selenoproteins that are vital for antioxidant defense mechanisms.

Medicine

The compound has been investigated for its therapeutic properties, particularly its antimicrobial and anticancer effects. Studies suggest that this compound may exhibit bactericidal activity against antibiotic-resistant strains, making it a candidate for alternative treatments in veterinary medicine . Its interaction with biological systems may also provide insights into new drug developments targeting oxidative stress-related diseases.

Industry

In industrial applications, this compound is utilized in producing pigments and catalysts. Its unique chemical properties allow it to function effectively as a reagent in various chemical processes.

Case Studies and Research Findings

- Antimicrobial Research : A study demonstrated that this compound could reduce cytotoxic effects induced by lipopolysaccharides in intestinal epithelial cells. This suggests its potential use as an antibacterial agent in poultry science .

- Thermal Decomposition Studies : Research utilizing temperature-programmed desorption mass spectrometry (TPD-MS) has provided insights into the thermal stability and decomposition pathways of this compound, revealing critical data for its handling and application in high-temperature processes .

- Mineralogy Studies : Investigations into hydrated minerals under pressure have highlighted the behavior of this compound, offering clues about its stability and transformation under extreme conditions, which may have implications for planetary geology .

Mecanismo De Acción

The mechanism by which cupric selenate pentahydrate exerts its effects involves the interaction of copper and selenium ions with biological molecules. Copper ions can act as cofactors for various enzymes, influencing redox reactions and electron transport. Selenium ions can be incorporated into selenoproteins, which play a crucial role in antioxidant defense and redox regulation. The pathways involved include:

Copper-dependent enzymes: Such as cytochrome c oxidase and superoxide dismutase.

Selenoproteins: Such as glutathione peroxidase and thioredoxin reductase.

Comparación Con Compuestos Similares

Cupric selenate pentahydrate can be compared with other similar compounds, such as:

Cupric sulfate pentahydrate (CuSO₄·5H₂O): Both compounds are pentahydrates and share similar crystalline structures. cupric sulfate contains sulfur instead of selenium.

Cupric nitrate trihydrate (Cu(NO₃)₂·3H₂O): This compound contains nitrate ions and has three molecules of water of crystallization. It differs in its chemical reactivity and applications.

Cupric chloride dihydrate (CuCl₂·2H₂O): Contains chloride ions and two molecules of water of crystallization. It is used in different industrial and chemical processes compared to this compound.

Uniqueness: this compound is unique due to the presence of selenium, which imparts distinct chemical and biological properties. Selenium’s role in redox reactions and its incorporation into selenoproteins make this compound particularly interesting for research in biochemistry and medicine.

Actividad Biológica

Cupric selenate pentahydrate (CuSeO₄·5H₂O) is a compound of increasing interest due to its potential biological activities, particularly in the fields of agriculture, medicine, and environmental science. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and associated case studies.

This compound is a blue crystalline solid that contains copper ions complexed with selenate anions and water molecules. The compound can be synthesized through various methods, including the reaction of copper salts with selenic acid or selenates. The crystal structure typically exhibits a monoclinic system, characterized by specific lattice parameters that influence its solubility and reactivity.

Antioxidant Activity

Cupric selenate is known for its antioxidant properties. Selenium, an essential micronutrient, is incorporated into selenoproteins that play critical roles in antioxidant defense. These proteins help neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative stress. Research indicates that selenium supplementation can enhance the activity of glutathione peroxidases, which are crucial for detoxifying hydrogen peroxide and lipid peroxides in cells .

Antimicrobial Properties

The antimicrobial effects of cupric selenate have been documented in various studies. Copper ions possess inherent biocidal properties, disrupting microbial cell membranes and inhibiting growth. The combination of copper and selenium enhances this effect, making cupric selenate a potential candidate for agricultural applications to combat plant pathogens .

Agricultural Applications

A study investigating the effects of copper and selenium supplementation on livestock performance demonstrated that cupric selenate could improve metabolic processes related to lipid metabolism in confined cattle. The supplementation led to a decrease in oxidative stress markers, suggesting enhanced health and productivity .

Cancer Research

Recent investigations into the role of selenium in cancer prevention have highlighted the potential of cupric selenate as a chemopreventive agent. In vitro studies show that selenium compounds can induce apoptosis in cancer cells through oxidative stress mechanisms. The pro-oxidative activity of selenium leads to the generation of hydrogen peroxide and hydroxyl radicals, which can trigger cell death pathways .

Toxicological Profile

While cupric selenate has beneficial properties, it is essential to consider its toxicity profile. High doses can lead to adverse effects, including gastrointestinal disturbances and neurotoxicity. Studies have shown that excessive copper exposure can alter neurotransmitter levels and affect immune function . Therefore, careful dosing is crucial when considering cupric selenate for therapeutic or agricultural use.

Comparative Analysis of Related Compounds

| Compound | Antioxidant Activity | Antimicrobial Properties | Toxicity Level |

|---|---|---|---|

| This compound | High | Moderate | Moderate |

| Sodium Selenate | Moderate | Low | Low |

| Copper Sulfate | Low | High | High |

Propiedades

IUPAC Name |

copper;selenate;pentahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.H2O4Se.5H2O/c;1-5(2,3)4;;;;;/h;(H2,1,2,3,4);5*1H2/q+2;;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTBUDWDECDEFLW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.[O-][Se](=O)(=O)[O-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuH10O9Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60143129 | |

| Record name | Cupric selenate pentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10031-45-5 | |

| Record name | Cupric selenate pentahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010031455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cupric selenate pentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CUPRIC SELENATE PENTAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6B03F6355 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.